H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH
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Overview
Description
H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH is a synthetic peptide composed of the amino acids alanine, proline, and tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Formation of free thiols.
Substitution: Formation of amide bonds with various functional groups.
Scientific Research Applications
H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
H-DL-Ala-DL-Ala-OH: A simpler dipeptide with similar properties.
H-DL-Tyr-DL-Ala-OH: Contains tyrosine and alanine, similar to the target compound.
H-DL-Pro-DL-Tyr-OH: Contains proline and tyrosine, similar to the target compound.
Uniqueness
H-DL-Ala-DL-Pro-DL-Tyr-DL-Ala-OH is unique due to its specific sequence, which imparts distinct structural and functional properties. Its combination of amino acids allows for specific interactions and reactivity not seen in simpler peptides.
Properties
Molecular Formula |
C20H28N4O6 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H28N4O6/c1-11(21)19(28)24-9-3-4-16(24)18(27)23-15(17(26)22-12(2)20(29)30)10-13-5-7-14(25)8-6-13/h5-8,11-12,15-16,25H,3-4,9-10,21H2,1-2H3,(H,22,26)(H,23,27)(H,29,30) |
InChI Key |
QGNVACHSSUTVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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